molecular formula C12H18O2 B13476184 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione

1-Cyclohexyl-3-cyclopropylpropane-1,3-dione

Cat. No.: B13476184
M. Wt: 194.27 g/mol
InChI Key: KEBNILQAAGELPU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is an organic compound with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of both cyclohexyl and cyclopropyl groups attached to a propane-1,3-dione backbone. It is a versatile chemical known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione typically involves the reaction of cyclohexyl and cyclopropyl derivatives with propane-1,3-dione. One common method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring . The reaction is carried out in a three-neck round bottom flask equipped with a magnetic stirrer bar, condenser, and thermometer pocket in a heating water bath . Dimethyl amino pyridine (DMAP) is often used as a reagent to facilitate the rearrangement of the enol ester to the final triketone molecule .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions typically yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-3-cyclopropylpropane-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione involves the inhibition of specific enzymes. For instance, it is known to inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This inhibition disrupts the breakdown of the amino acid tyrosine, leading to the accumulation of toxic intermediates and ultimately causing plant death. This mechanism is particularly relevant in its application as a herbicide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is unique due to the presence of both cyclohexyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various applications, particularly in the development of herbicides and other agrochemicals.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-cyclohexyl-3-cyclopropylpropane-1,3-dione

InChI

InChI=1S/C12H18O2/c13-11(8-12(14)10-6-7-10)9-4-2-1-3-5-9/h9-10H,1-8H2

InChI Key

KEBNILQAAGELPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CC(=O)C2CC2

Origin of Product

United States

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